4-Bromo-3-oxo-n-phenylbutanamide

Description

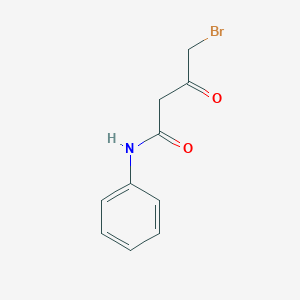

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTROOIXLNVHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296232 | |

| Record name | 4-bromo-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-74-9 | |

| Record name | 1205-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Bromo-3-oxo-N-phenylbutanamide

For: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-3-oxo-N-phenylbutanamide (CAS No. 1205-74-9). The information is intended to support research and development activities where this compound serves as a key synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by an α-bromo-β-keto-amide functional group arrangement.[1] This structure imparts significant reactivity, making it a valuable building block in organic synthesis.[1][2] Physically, it is described as a colorless or slightly yellow crystal.[2] It exhibits good solubility in organic solvents such as alcohols, ethers, and chloroform.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 1205-74-9[2][3] |

| Molecular Formula | C₁₀H₁₀BrNO₂[2][3] |

| Synonyms | 4-Bromo-3-oxobutyranilide, 4-bromoacetoacetanilide, Acetoacetanilide, 4-bromo-, gamma-Bromoacetoacetanilide[2][3][4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 256.10 g/mol | [2][3][4] |

| Exact Mass | 254.989 g/mol | [3][4][5] |

| Density | 1.544 g/cm³ | [1][2][5][6] |

| Boiling Point | 437.3 °C at 760 mmHg | [2][4][5][6] |

| Flash Point | 218.3 °C | [2][4][5][6] |

| Vapor Pressure | 7.55 x 10⁻⁸ mmHg at 25°C | [2][5][6] |

| Refractive Index | 1.61 | [2][4][5][6] |

| Polar Surface Area | 46.2 Ų | [3][4] |

| LogP | ~2.3 | [3][4] |

| Melting Point | Data not available | [5][7] |

Reactivity and Synthetic Applications

The primary significance of this compound lies in its role as a versatile synthetic intermediate.[1] Its molecular architecture contains multiple reactive sites that can be selectively targeted to construct more complex molecules, particularly heterocyclic scaffolds, which are crucial in medicinal chemistry.[1]

The key features governing its reactivity include:

-

Labile Bromine Atom : The bromine at the α-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]

-

Active Methylene Group : The presence of the β-dicarbonyl system creates an active methylene group, which can be deprotonated to form an enolate for various coupling and condensation reactions.[1]

-

Carbonyl and Amide Groups : These functionalities can undergo reductions, hydrolysis, or other modifications.[1]

This combination of functional groups enables its use in a wide range of cyclization and annulation reactions.[1]

References

- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound|1205-74-9 - MOLBASE Encyclopedia [m.molbase.com]

- 6. This compound | CAS#:1205-74-9 | Chemsrc [chemsrc.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-3-oxo-n-phenylbutanamide (CAS: 1205-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-oxo-n-phenylbutanamide (CAS Number 1205-74-9), a versatile bifunctional chemical intermediate. The document details its physicochemical properties, spectroscopic characteristics, and established synthetic protocols. A significant focus is placed on its role as a precursor in the synthesis of various heterocyclic scaffolds, which are of considerable interest in medicinal chemistry and materials science. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-bromoacetoacetanilide, is a solid, typically appearing as a colorless or slightly yellow crystal.[1] Its fundamental role in organic synthesis stems from the presence of multiple reactive sites: an α-haloketone, a β-dicarbonyl system, and an N-phenyl amide moiety.[2] These functional groups allow for a diverse range of chemical transformations.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1205-74-9 | [2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |

| Molecular Weight | 256.1 g/mol | [2] |

| Density | 1.544 g/cm³ | [4] |

| Boiling Point | 437.3 °C at 760 mmHg | [4] |

| Flash Point | 218.3 °C | [4] |

| Refractive Index | 1.61 | [4] |

| Solubility | Soluble in alcohols, ethers, and chloroform. | [1] |

It is important to distinguish this compound from the potent synthetic opioid sometimes referred to as "Bromadol." "Bromadol" is a different chemical entity, a cyclohexanol derivative with the molecular formula C₂₂H₂₈BrNO. The association of the CAS number 1205-74-9 with "Bromadol" on some platforms appears to be erroneous. This compound is not a controlled substance and is intended for research and synthetic purposes only.[2]

Spectroscopic and Analytical Data

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a CDCl₃ solvent, the proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.25–7.45 ppm. A key signal is the singlet for the methylene group adjacent to the bromine atom (Br-CH₂-), which is observed at approximately δ 4.12 ppm. The active methylene group situated between the two carbonyls (-CO-CH₂-CO-) would also be evident. A broad singlet for the amide proton (N-H) is anticipated further downfield.[2]

¹³C NMR: While specific published data is scarce, the expected chemical shifts can be inferred from its structure. The spectrum would feature distinct signals for the two carbonyl carbons (amide and ketone), the carbons of the phenyl ring, and the aliphatic carbons, providing a complete carbon framework of the molecule.[5]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The predicted significant absorptions are:

-

~3305 cm⁻¹: N-H stretching vibration of the secondary amide.[5]

-

~1712 cm⁻¹: A sharp peak corresponding to the amide I band (C=O stretch).[5]

-

~1633 cm⁻¹: Ketone C=O stretching vibration.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to analyze the fragmentation pattern.

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, at m/z 255 and 257.[5]

-

Major Fragments: Common fragmentation pathways include the loss of a bromine radical, alpha-cleavage adjacent to the carbonyl groups, and cleavage of the amide bond. Predicted major fragments include m/z 176 ([M - Br]⁺), 120 ([C₆H₅NCO]⁺), and 93 ([C₆H₅NH₂]⁺).[5]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been documented. One of the more detailed procedures involves the reaction of diketene with bromine, followed by reaction with aniline.

Detailed Synthesis Protocol

This protocol is based on a method described by ChemicalBook.[6]

Step 1: Bromination of Diketene

-

Add 84g of diketene to 600g of dichloromethane in a reaction flask.

-

Cool the mixture to 5°C with stirring.

-

While maintaining the system temperature at 15°C, add 160g of bromine dropwise to the reaction mixture.

-

Stir the resulting reaction solution for 1 hour.

Step 2: Amidation

-

To the reaction liquid from Step 1, add 120g of triethylamine.

-

Control the system temperature at 30°C and gradually add an appropriate amount of aniline dropwise.

-

After the addition is complete, maintain the reaction temperature at 35°C for 3 hours.

Step 3: Isolation and Purification

-

Cool the reaction product to 3°C.

-

Filter the mixture.

-

Rinse the filter cake with 50g of dichloromethane.

-

Dry the filter cake to obtain this compound. The reported yield for this procedure is 238.2g.[6]

Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of this compound lies in its polyfunctionality, which allows it to serve as a versatile building block for a variety of complex molecules, particularly heterocycles.[2] The active methylene group, the ketone, the amide, and the labile bromine atom can all participate in a range of intramolecular and intermolecular ring-forming reactions.[2]

General Reactivity

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups.[2]

-

Reactions at the Carbonyl Groups: The ketone and amide functionalities can undergo reactions such as reduction, oxidation, and condensation.[2]

-

Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal precursor for cyclization and annulation reactions.[2]

Potential Applications in Named Reactions

Given its structure as an α-halo ketone and a β-dicarbonyl compound, this compound is a suitable substrate for several classic heterocyclic syntheses, although specific examples in the literature are not abundant.

-

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, a β-ketoester (or in this case, a β-ketoamide), and a nitrogen donor. The active methylene group of this compound could participate in this multicomponent reaction to form dihydropyridine derivatives.

-

Feist-Benary Furan Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound to produce furans. The two key functionalities are present within the same molecule, suggesting the potential for intramolecular cyclization or intermolecular reactions with another dicarbonyl compound.

-

Synthesis of Pyrazoles and Pyridazinones: Reaction with hydrazine or its derivatives could lead to the formation of pyrazole or pyridazinone rings through condensation with the dicarbonyl portion of the molecule.

-

Synthesis of Thiazoles: Condensation with thiourea or thioamides could yield thiazole derivatives, a common strategy in medicinal chemistry.

The diagram below illustrates the potential reaction pathways for the synthesis of various five- and six-membered heterocycles starting from this compound.

Safety, Handling, and Storage

This compound is an organic compound that requires careful handling in a laboratory setting.

-

Hazards: It is irritating to the eyes, skin, and respiratory tract and may cause allergic reactions.[1] Avoid formation of dust and aerosols.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective gloves, safety goggles, and respiratory protection when handling this compound.[2]

-

Handling: Use in a well-ventilated area. Avoid contact with fire and high-temperature substances.[1]

-

Storage: Store in a cool, dry, and well-ventilated place, away from fire and flammable materials. Keep the container tightly closed.[1][4]

-

Spills: In case of a spill, avoid dust formation. Collect the material using appropriate tools and dispose of it as chemical waste.[2]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[2] In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its multiple reactive sites provide a platform for the construction of a wide array of complex molecules, particularly heterocyclic compounds. This guide has summarized its key properties, provided a detailed synthetic protocol, and outlined its potential applications in chemical synthesis. Researchers and drug development professionals can utilize this information to leverage the reactivity of this compound in their synthetic endeavors. As with all chemical reagents, adherence to proper safety and handling procedures is paramount.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-Oxobutyranilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-oxobutyranilide, also known as 4-bromoacetoacetanilide, is an organic compound with the chemical formula C10H10BrNO2.[1] It serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical, dye, and photosensitive material industries.[2] For instance, it can be utilized in the synthesis of indole anticancer drugs and organic pigments.[2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory setting. This guide provides a detailed overview of the known physical characteristics of 4-bromo-3-oxobutyranilide, supported by experimental methodologies and visual workflows.

Core Physical Properties

The physical characteristics of 4-bromo-3-oxobutyranilide have been documented in various chemical databases and literature. A summary of these key quantitative properties is presented below for straightforward comparison and reference.

| Property | Value | Units |

| Molecular Formula | C10H10BrNO2 | - |

| Molecular Weight | 256.1 | g/mol |

| Exact Mass | 254.989 | Da |

| Density | 1.544 | g/cm³ |

| Boiling Point | 437.3 | °C at 760 mmHg |

| Flash Point | 218.3 | °C |

| Vapor Pressure | 7.55E-08 | mmHg at 25°C |

| Refractive Index | 1.61 | - |

| LogP (Octanol-Water Partition Coefficient) | 2.0522 | - |

| Polar Surface Area (PSA) | 46.17 | Ų |

Data sourced from[1]

Appearance: 4-Bromo-3-oxobutyranilide is typically a colorless or slightly yellow crystalline solid.[2]

Solubility: While specific quantitative data is limited, it is reported to be soluble in organic solvents such as alcohols, ethers, and chloroform.[2]

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of anilide compounds like 4-bromo-3-oxobutyranilide.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

2. Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The compound is placed in the distillation flask with a few boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady rate of distillate collection (1-2 drops per second).

-

-

Note: The observed boiling point is dependent on the atmospheric pressure and may need to be corrected to standard pressure (760 mmHg).

3. Solubility Assessment

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Qualitative Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for the dissolution of the solid. Observations are recorded as soluble, partially soluble, or insoluble.

-

-

Quantitative Procedure (e.g., Saturation Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study of 4-bromo-3-oxobutyranilide.

Caption: A general workflow for the synthesis and subsequent physical characterization of 4-bromo-3-oxobutyranilide.

Caption: Logical relationship between the chemical structure and the physical properties of 4-bromo-3-oxobutyranilide.

References

4-bromoacetoacetanilide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromoacetoacetanilide, a key intermediate in organic synthesis. It covers the molecule's structural and physical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Molecular Structure and Identification

It is crucial to distinguish between two similarly named compounds:

-

4-Bromoacetoacetanilide (4-Bromo-3-oxo-N-phenylbutanamide): This compound, with CAS number 1205-74-9, features a bromine atom on the acetoacetyl group. Its chemical formula is C10H10BrNO2.[1][2]

-

4'-Bromoacetanilide (N-(4-bromophenyl)acetamide): This isomer, with CAS number 103-88-8, has a bromine atom attached to the phenyl ring. Its chemical formula is C8H8BrNO.[3][4][5]

This guide focuses on 4-bromoacetoacetanilide .

Molecular Structure:

(Structure inferred from the name "this compound")

Physicochemical Properties

The quantitative data for 4-bromoacetoacetanilide and its common precursor, acetoacetanilide, are summarized below for easy comparison.

| Property | 4-Bromoacetoacetanilide | Acetoacetanilide (for comparison) |

| CAS Number | 1205-74-9 | 102-01-2 |

| Molecular Formula | C10H10BrNO2[1][2] | C10H11NO2 |

| Molecular Weight | 256.10 g/mol [1][2][6] | 177.19 g/mol |

| Melting Point | 130-132 °C[7] | 84-86 °C |

| Boiling Point | 437.3 °C at 760 mmHg[1] | 296.5 °C at 760 mmHg |

| Density | 1.544 g/cm³[1] | 1.134 g/cm³ |

| Appearance | Crude solid product[7] | White crystalline powder |

| Solubility | Soluble in alcohols, ethers, and chloroform.[1] | Soluble in hot water, alcohol, ether, chloroform, and benzene. |

Experimental Protocol: Synthesis of 4-Bromoacetoacetanilide

The following protocol details a common method for the synthesis of 4-bromoacetoacetanilide via the bromination of acetoacetanilide.[7] This process is a foundational reaction for producing various pharmaceutical and chemical compounds.[8][9][10]

Materials:

-

Acetoacetanilide (4.0 g, 22.57 mmol)

-

Bromine (1.16 ml, 22.59 mmol)

-

Glacial Acetic Acid (29 ml total)

-

Iodine (a small crystal)

-

Ethanol (for crystallization)

-

Ice-cold water

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Filtration apparatus

-

Nitrogen atmosphere setup

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of bromine by dissolving 1.16 ml of bromine in 17 ml of glacial acetic acid containing a small crystal of iodine.

-

Prepare a solution of acetoacetanilide by dissolving 4.0 g in 12 ml of glacial acetic acid in a reaction flask.

-

-

Bromination Reaction:

-

The reaction is conducted under a nitrogen atmosphere.

-

Slowly add the bromine solution to the acetoacetanilide solution over a period of 2.5 hours at room temperature. Maintain the temperature by cooling with cold water as needed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours.

-

-

Isolation and Purification:

-

Pour the reaction mixture into 100 ml of ice-cold water.

-

Collect the crude solid product by filtration.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromoacetoacetanilide.

-

Yield:

This protocol is reported to yield approximately 3.30 g of 4-bromoacetoacetanilide.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-bromoacetoacetanilide.

References

- 1. chembk.com [chembk.com]

- 2. molcore.com [molcore.com]

- 3. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Bromoacetoacetanilide | CAS No- 1205-74-9 | Simson Pharma Limited [simsonpharma.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. ud.goldsupplier.com [ud.goldsupplier.com]

- 10. This compound | 1205-74-9 | Benchchem [benchchem.com]

Solubility of 4-Bromo-3-oxo-n-phenylbutanamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromo-3-oxo-n-phenylbutanamide, a key intermediate in pharmaceutical synthesis. While qualitative data indicates its solubility in common organic solvents, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures). This guide, therefore, provides the available qualitative information, a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound, and a framework for data presentation. Furthermore, it illustrates the utility of this compound in synthetic chemistry and its potential biological relevance through schematic diagrams.

Introduction

This compound (CAS No. 1205-74-9) is a versatile chemical intermediate widely employed in the synthesis of heterocyclic compounds and has been noted for its potential applications in drug development. Its molecular structure, featuring a reactive bromine atom, a β-dicarbonyl system, and an N-phenyl amide group, makes it a valuable precursor for creating diverse molecular architectures. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

General literature suggests that this compound is a colorless to slightly yellow crystalline solid. At room temperature, it is qualitatively described as being soluble in several classes of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Alcohols | Soluble |

| Ethers | Soluble |

| Halogenated Alkanes | Soluble |

Note: This information is based on general statements in chemical literature; specific quantitative data is not available.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in organic solvents is not available in the reviewed literature. To facilitate research and development, this guide provides a standardized experimental protocol for determining this data. The following table is a template for researchers to populate with their experimental findings.

Table 2: Template for Quantitative Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | HPLC, UV-Vis, etc. | |||

| Ethanol | HPLC, UV-Vis, etc. | |||

| Isopropanol | HPLC, UV-Vis, etc. | |||

| Acetone | HPLC, UV-Vis, etc. | |||

| Ethyl Acetate | HPLC, UV-Vis, etc. | |||

| Diethyl Ether | HPLC, UV-Vis, etc. | |||

| Chloroform | HPLC, UV-Vis, etc. | |||

| Dichloromethane | HPLC, UV-Vis, etc. | |||

| Toluene | HPLC, UV-Vis, etc. | |||

| Hexane | HPLC, UV-Vis, etc. |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (crystalline solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility in g/L or mol/L, taking into account the dilution factor.

-

Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualization of Synthetic and Biological Pathways

Synthetic Utility

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. The following diagram illustrates a general synthetic scheme where it can be used to produce more complex molecules, such as substituted quinolin-2-ones, which are important scaffolds in medicinal chemistry.

Caption: Synthetic pathway of this compound.

Potential Biological Relevance

Recent patent literature suggests that derivatives of this compound are being explored for their potential as antiviral agents, specifically as inhibitors of viral main proteases (MPro), such as that in coronaviruses. The following diagram illustrates a hypothetical mechanism of action.

An In-depth Technical Guide to the Key Reactive Sites in 4-Bromo-3-oxo-n-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites of 4-Bromo-3-oxo-n-phenylbutanamide, a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry.[1] This document outlines the molecule's electronic properties, identifies its primary reactive centers, and provides detailed experimental and computational protocols for their characterization.

Core Concepts: Structural and Electronic Landscape

This compound is a molecule rich in chemical functionality, featuring a bromine atom, a β-dicarbonyl system, and an N-phenyl amide group.[1] The interplay of these groups dictates its reactivity, making it a valuable precursor for a diverse range of chemical transformations.[1] The molecule's reactivity is primarily governed by three key sites:

-

The Electrophilic α-Carbon: The carbon atom bonded to the bromine is highly electrophilic. The electronegative bromine atom induces a partial positive charge on this carbon, making it susceptible to nucleophilic attack. This site is the focal point for nucleophilic substitution reactions.[1]

-

The Active Methylene Group: The CH₂ group situated between the two carbonyl groups is known as an active methylene group. The hydrogens on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This site is a key nucleophile in various carbon-carbon bond-forming reactions.[1]

-

The Electrophilic Carbonyl Carbons: Both the ketone and amide carbonyl carbons are electrophilic and can be attacked by nucleophiles. The ketone carbonyl is generally more reactive than the amide carbonyl. These sites are involved in a variety of addition and condensation reactions.[1]

The phenomenon of keto-enol tautomerism plays a crucial role in the reactivity of the active methylene group. The equilibrium between the keto and enol forms allows the α-carbon to act as a nucleophile.

Quantitative Analysis of Reactive Sites

Table 1: Calculated Partial Atomic Charges

| Atom | Predicted Partial Charge (e) | Implication for Reactivity |

| Cα (C-Br) | +0.25 to +0.35 | Highly electrophilic, susceptible to nucleophilic attack. |

| Br | -0.10 to -0.15 | Good leaving group in substitution reactions. |

| C (Ketone) | +0.40 to +0.50 | Electrophilic center for nucleophilic addition. |

| C (Amide) | +0.35 to +0.45 | Electrophilic, but less so than the ketone carbon. |

| H (α-Methylene) | +0.15 to +0.20 | Acidic protons, readily abstracted by a base. |

| O (Ketone) | -0.45 to -0.55 | Nucleophilic center in the enol form, site of protonation. |

| O (Amide) | -0.40 to -0.50 | Less nucleophilic than the ketone oxygen. |

Table 2: Estimated Bond Dissociation Energies (BDE)

| Bond | Estimated BDE (kcal/mol) | Implication for Reactivity |

| Cα-Br | 65 - 70 | Relatively weak bond, facilitating cleavage in substitution and radical reactions. |

| Cα-H | 95 - 100 | Stronger than C-Br, but abstraction is facilitated by the stability of the resulting enolate. |

Experimental Protocols for Characterizing Reactive Sites

1. Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for identifying and characterizing the different protons and carbons in a molecule, providing insights into its electronic environment and, by extension, its reactivity.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals:

-

Aromatic protons of the phenyl group (multiplet, ~7.0-7.6 ppm).

-

Amide proton (singlet, broad, ~8.0-9.0 ppm, may exchange with D₂O).

-

Methylene protons adjacent to the bromine (singlet, ~4.5-5.0 ppm).

-

Active methylene protons (singlet, ~3.8-4.2 ppm).

-

-

Reactivity Insights: The chemical shift of the active methylene protons can provide information about the degree of enolization. The downfield shift of the protons on the carbon bearing the bromine confirms its electrophilic character.

-

-

¹³C NMR Spectroscopy:

-

Acquire a standard ¹³C NMR spectrum.

-

Expected Signals:

-

Aromatic carbons (~120-140 ppm).

-

Ketone carbonyl carbon (~195-205 ppm).

-

Amide carbonyl carbon (~160-170 ppm).

-

Carbon bearing the bromine (~40-50 ppm).

-

Active methylene carbon (~50-60 ppm).

-

-

Reactivity Insights: The chemical shifts of the carbonyl carbons confirm their electrophilic nature.

-

2. Chemical Probing: Trapping the Enolate

This experiment aims to provide chemical evidence for the formation of the enolate at the active methylene position.

Protocol for Enolate Trapping:

-

Materials: this compound, a mild base (e.g., triethylamine or sodium carbonate), an electrophilic trapping agent (e.g., methyl iodide or benzyl bromide), and a suitable aprotic solvent (e.g., acetone or THF).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the mild base to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the enolate.

-

Add the electrophilic trapping agent to the reaction mixture and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Analysis: Characterize the product using NMR and mass spectrometry. The presence of a new alkyl or benzyl group at the active methylene position confirms the formation of the enolate and the nucleophilicity of this site.

Visualizing Reactivity and Pathways

Diagram 1: Key Reactive Sites

Caption: Key reactive sites in this compound.

Diagram 2: Keto-Enol Tautomerism Workflow

Caption: The equilibrium pathway of keto-enol tautomerism.

Diagram 3: General Reaction Pathway for Heterocycle Synthesis

Caption: A generalized workflow for synthesizing heterocycles.

Conclusion

This compound is a molecule with multiple, well-defined reactive sites, making it a highly valuable and versatile building block in synthetic organic chemistry. A thorough understanding of its electronic properties and the interplay between its functional groups, particularly the electrophilic α-carbon, the acidic active methylene protons, and the electrophilic carbonyl centers, is essential for its effective utilization in the synthesis of complex molecules, including novel drug candidates. The experimental and computational approaches outlined in this guide provide a framework for the detailed investigation and strategic exploitation of this compound's rich chemistry.

References

The Pivotal Role of Bromine as a Leaving Group in 4-Bromo-3-oxo-N-phenylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-oxo-N-phenylbutanamide, a versatile α-haloketone, serves as a critical building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. The strategic placement of a bromine atom alpha to a carbonyl group significantly influences the molecule's reactivity, rendering the α-carbon highly susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the role of bromine as a leaving group in this compound, focusing on its synthetic utility, reaction mechanisms, and the factors governing its displacement.

The Leaving Group Ability of Bromine in α-Haloketones

In nucleophilic substitution reactions, the facility with which a leaving group departs is paramount to the reaction's success and rate. Bromine, in the context of this compound, is an excellent leaving group. This can be attributed to several factors:

-

Polarizability: Bromine is a large and polarizable atom, which allows for the stabilization of the partial negative charge that develops in the transition state of a nucleophilic substitution reaction.

-

Weak Carbon-Bromine Bond: The C-Br bond is weaker than C-Cl and C-F bonds, facilitating its cleavage.

-

Stability of the Bromide Ion: The resulting bromide ion (Br-) is a weak base and is highly stable in solution, making its departure energetically favorable.

The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to analogous alkyl halides. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon.[1]

While specific kinetic data for the nucleophilic displacement of bromine from this compound is not extensively documented in the literature, comparative studies on other α-haloketones consistently show the reactivity trend of I > Br > Cl for the leaving group.

Reaction Mechanisms and Synthetic Applications

The primary role of bromine as a leaving group in this compound is exemplified in its use as a precursor for the synthesis of various heterocyclic systems. The Hantzsch thiazole synthesis is a classic and widely employed method that leverages the reactivity of α-haloketones.

Hantzsch Thiazole Synthesis

The reaction of this compound with a thioamide, such as thiourea, proceeds via a well-established mechanism to afford 2-aminothiazole derivatives. These structures form the core of numerous pharmacologically active molecules.

The logical workflow for the Hantzsch thiazole synthesis is depicted below:

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-3-oxo-n-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Bromo-3-oxo-n-phenylbutanamide, a versatile intermediate in organic synthesis. The document outlines the key reactive centers of the molecule, supported by physicochemical data, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it visualizes a key reaction pathway to illustrate the interplay of its reactive sites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 1205-74-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 256.10 g/mol | [2] |

| Appearance | Colorless or slightly yellow crystal | [3] |

| Boiling Point | 437.3°C at 760 mmHg | [4] |

| Flash Point | 218.3°C | [4] |

| Density | 1.544 g/cm³ | [4] |

| Solubility | Soluble in alcohols, ethers, and chloroform | [3] |

Identification of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the presence of several key functional groups that give rise to distinct electrophilic and nucleophilic centers within the molecule.

Electrophilic Sites

The primary electrophilic sites in this compound are:

-

C4 Carbon: The carbon atom bonded to the bromine is highly electrophilic. Bromine is an excellent leaving group, making this site susceptible to nucleophilic substitution reactions.[1]

-

C3 Carbon (Ketone Carbonyl): The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles.

-

C1 Carbon (Amide Carbonyl): The carbonyl carbon of the amide group is also an electrophilic center, though generally less reactive than the ketone carbonyl.

Nucleophilic Sites and the Role of Keto-Enol Tautomerism

The nucleophilic character of this compound is primarily derived from its ability to form an enolate ion. This is due to the presence of an active methylene group at the C2 position, flanked by two electron-withdrawing carbonyl groups.

This acidity is also linked to the phenomenon of keto-enol tautomerism, where the molecule exists in equilibrium between the keto form and the enol form.[6] The enol tautomer is nucleophilic at the C2 carbon.

The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH.[7] The enol form can be trapped by various electrophiles, demonstrating its nucleophilic character.[8]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from documented synthetic routes.[9]

Materials:

-

Diketene (84g)

-

Organic solvent (e.g., dichloromethane, 600g)

-

Bromine (160g)

-

Base (e.g., triethylamine, 120g)

-

Aniline (appropriate amount)

Procedure:

-

Add diketene and the organic solvent to a reaction flask. Cool the mixture to 5°C with stirring.

-

Maintain the system temperature at 15°C and add bromine dropwise to the reaction mixture.

-

After the addition of bromine is complete, stir the reaction solution for 1 hour.

-

Add the base to the mixture and control the system temperature at 30°C.

-

Gradually add aniline dropwise to the reaction.

-

After the addition of aniline is complete, maintain the reaction at 35°C for 3 hours.

-

Cool the reaction product to 3°C and filter the mixture.

-

Rinse the filter cake with a small amount of the organic solvent (e.g., 50g of dichloromethane).

-

Dry the filter cake to obtain this compound.

Representative Protocol for a Nucleophilic Substitution Reaction: Synthesis of a Thiazole Derivative

This protocol illustrates the electrophilicity of the C4 carbon.

Materials:

-

This compound

-

Thiourea

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting thiazole derivative by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The dual electrophilic and nucleophilic nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.[1] For instance, the enolate can act as a nucleophile in Michael additions, while the electrophilic C4 carbon can undergo intramolecular cyclization with a newly introduced nucleophilic center.

Clarification on "Bromadol" and Biological Activity

It is important to note that while "Bromadol" is sometimes colloquially associated with this compound, "Bromadol" is the common name for a different compound, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (BDPC).[10] BDPC is a potent synthetic opioid that acts as an agonist of the µ-opioid receptor.[11] this compound, in contrast, is a reactive chemical intermediate and is not known to have direct pharmacological activity at opioid receptors. Its relevance in drug development is as a starting material for the synthesis of more complex molecules.

Conclusion

This compound is a molecule with a rich and versatile reactivity profile. Its electrophilic centers at the carbonyl carbons and the bromine-bearing carbon, combined with the nucleophilic character of its enol/enolate form, make it a powerful tool in synthetic organic chemistry. This guide provides a foundational understanding of its properties and reactivity for researchers and professionals in the field of drug development and chemical synthesis. Further investigation into the quantitative aspects of its reactivity, such as precise pKa values and reaction kinetics, would be a valuable addition to the scientific literature.

References

- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]

- 2. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. MOLBASE [key.molbase.com]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. BDPC - Wikipedia [en.wikipedia.org]

- 11. Bromadol | 77239-98-6 | Benchchem [benchchem.com]

The Versatile Intermediate: A Technical Guide to 4-Bromo-3-oxo-N-phenylbutanamide for Researchers and Drug Development Professionals

Central, IL – 4-Bromo-3-oxo-N-phenylbutanamide, a highly functionalized organic compound, is a critical building block in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds. Its unique structural features, combining a reactive bromo-ketone system with an N-phenyl amide, render it a versatile intermediate for the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth overview of its synthesis, properties, and key applications, complete with detailed experimental protocols and workflow visualizations to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value |

| CAS Number | 1205-74-9[1] |

| Molecular Formula | C₁₀H₁₀BrNO₂[1] |

| Molecular Weight | 256.10 g/mol [2] |

| Appearance | Colorless or slightly yellow crystal[3] |

| Melting Point | 130-132 °C[4] |

| Boiling Point | 437.3 °C at 760 mmHg |

| Density | 1.544 g/cm³ |

| Solubility | Soluble in alcohols, ethers, and chloroform[3] |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | Observed Signals |

| ¹H NMR (CDCl₃) | δ 7.25–7.45 (m, 5H, Ar-H), δ 4.12 (s, 2H, Br-CH₂-), δ 3.82 (s, 2H, -CO-CH₂-CO-), Broad singlet for N-H proton. |

| ¹³C NMR (Predicted) | Signals expected for two carbonyl carbons (amide and ketone), aromatic carbons of the phenyl ring, and aliphatic carbons. Specific shifts can be inferred from structural analogues.[1] |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), C-N stretching, and C-Br stretching. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of bromine and other functional groups. |

Table 2: Spectroscopic Data for this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two common and effective methods are detailed below.

Method 1: Bromination of 3-Oxo-N-phenylbutanamide (Acetoacetanilide)

This is a widely used method due to the commercial availability of the starting material, 3-Oxo-N-phenylbutanamide.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4.0 g (22.57 mmol) of acetoacetanilide in 12 ml of glacial acetic acid.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of 1.16 ml (22.59 mmol) of bromine in 17 ml of glacial acetic acid. Add a small crystal of iodine to the solution to catalyze the reaction.

-

Addition: Slowly add the bromine solution to the acetoacetanilide solution over a period of 2.5 hours at room temperature. Use a water bath to maintain a constant temperature.

-

Reaction: Stir the reaction mixture at room temperature for an additional 3 hours.

-

Precipitation: Pour the reaction mixture into 100 ml of ice-cold water. A crude solid product will precipitate out of the solution.

-

Filtration and Purification: Filter the crude product using a Buchner funnel. Recrystallize the solid from ethanol to obtain pure 4-bromoacetoacetanilide.[4]

-

Drying: Dry the purified product in a vacuum oven. The expected yield is approximately 3.30 g.[4]

Method 2: Synthesis from Diketene and Aniline

This method provides an alternative route to the target compound.

Experimental Protocol:

-

Initial Reaction Mixture: In a reaction flask, combine 84g of diketene and 600g of dichloromethane. Cool the mixture to 5°C with stirring.[5]

-

Bromination: While maintaining the temperature at 15°C, slowly add 160g of bromine dropwise to the reaction mixture.[5]

-

Amidation: After stirring for 1 hour, add 120g of triethylamine to the mixture. Then, while controlling the temperature at 30°C, gradually add an appropriate amount of aniline dropwise.[5]

-

Reaction Completion: Once the addition of aniline is complete, maintain the reaction temperature at 35°C for 3 hours.[5]

-

Isolation and Purification: Cool the reaction mixture to 3°C and filter the resulting solid. Wash the filter cake with 50g of dichloromethane and then dry it to obtain this compound.[5]

Applications as a Synthetic Intermediate

The presence of multiple reactive sites makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.

Synthesis of Substituted Pyridines via Hantzsch-type Reaction

Substituted pyridines are prevalent in a wide range of bioactive molecules. A plausible Hantzsch-type synthesis using this compound is outlined below.

Experimental Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask, combine one equivalent of this compound, one equivalent of an appropriate aldehyde, one equivalent of a β-ketoester (e.g., ethyl acetoacetate), and an excess of ammonium acetate in a suitable solvent such as ethanol or acetic acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted dihydropyridine.

-

Aromatization: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent like manganese dioxide or ferric chloride.

Synthesis of Substituted Thiophenes via Gewald-type Reaction

The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.

Experimental Protocol (Adapted):

-

Reaction Mixture: In a suitable flask, combine one equivalent of this compound, one equivalent of an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and a stoichiometric amount of elemental sulfur in a solvent such as ethanol or dimethylformamide.

-

Base Addition: Add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine, to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as indicated by TLC.

-

Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the reaction mixture can be poured into water and the product extracted with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Workflow Visualizations

The following diagrams illustrate the synthetic utility of this compound in the construction of complex molecules.

Caption: Synthesis of the target intermediate.

Caption: Application in bioactive molecule synthesis.

Safety Information

This compound is an organic compound that should be handled with appropriate safety precautions. It may be irritating to the eyes, skin, and respiratory tract.[3] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery and development. Its versatile reactivity allows for the construction of complex molecular architectures, making it an invaluable tool for medicinal chemists and researchers in the field of organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its effective utilization in the laboratory, paving the way for the discovery of novel therapeutic agents.

References

Potential Biological Activities of 4-Bromo-3-oxo-n-phenylbutanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-oxo-n-phenylbutanamide, a versatile synthetic intermediate, holds significant promise in the generation of novel bioactive molecules. Its strategic placement of bromo, oxo, and N-phenylbutanamide functionalities provides a reactive scaffold for the synthesis of a diverse array of derivatives, particularly heterocyclic compounds. While the biological landscape of these derivatives is still emerging, preliminary studies have indicated their potential as antimicrobial and enzyme-inhibiting agents. This technical guide aims to consolidate the available data on the biological activities of this compound derivatives, providing a foundation for future research and drug discovery efforts in this area.

Synthesis and Bioactivity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives: A Case Study

A notable example of bioactive compounds derived from a related bromo-phenylamide structure is the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylated derivatives. These compounds have been evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and their inhibitory effects on alkaline phosphatase.

Antibacterial Activity

The synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives exhibited promising antibacterial activity against XDR-S. Typhi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, were determined for these derivatives.

Table 1: Antibacterial Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR-S. Typhi

| Compound | Derivative | MIC (µg/mL) |

| 5d | Arylated analog | 6.25 |

Note: Data is limited to the most potent compound reported in the cited study.

Enzyme Inhibition

The same series of compounds was also screened for their ability to inhibit alkaline phosphatase, a ubiquitous enzyme involved in various physiological processes. The half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit 50% of the enzyme's activity, were determined.

Table 2: Alkaline Phosphatase Inhibitory Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

| Compound | Derivative | IC50 (µM) |

| 5d | Arylated analog | 1.469 ± 0.02 |

Note: Data is limited to the most potent compound reported in the cited study.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of scientific findings. This section outlines the general protocols for the synthesis of the aforementioned derivatives and the biological assays used to evaluate their activity.

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogs was achieved through a two-step process involving an initial amide coupling followed by a Suzuki cross-coupling reaction.

Step 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The resulting mixture is then filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.

Step 2: Synthesis of Arylated Derivatives via Suzuki Coupling

-

A mixture of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and potassium carbonate (2.0 eq) in a solvent mixture of toluene, ethanol, and water is prepared.

-

The reaction mixture is heated under reflux for a specified duration.

-

After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired arylated derivative.

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method.

-

A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

-

Positive control wells (containing inoculum without any compound) and negative control wells (containing medium only) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the compounds against mammalian cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

-

Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.[2]

-

The MTT-containing medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).[1]

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

General Workflow for Biological Assays.

Alkaline Phosphatase Inhibition Assay

The inhibitory activity of the compounds against alkaline phosphatase can be determined spectrophotometrically.[4][5][6][7]

-

The reaction mixture contains a buffer (e.g., Tris-HCl), the substrate (e.g., p-nitrophenyl phosphate - pNPP), and the test compound at various concentrations.[6]

-

The reaction is initiated by the addition of the alkaline phosphatase enzyme.[6]

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control (without inhibitor).

-

The IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is a significant lack of information regarding the specific signaling pathways and molecular mechanisms through which this compound derivatives exert their biological effects. The observed antibacterial and enzyme-inhibiting activities suggest potential interactions with key bacterial enzymes or cellular processes. For enzyme inhibitors, the mechanism could involve competitive, non-competitive, or uncompetitive binding to the active or allosteric sites of the target enzyme. Further research, including molecular docking studies and detailed enzymatic kinetics, is necessary to elucidate these mechanisms.

Future Directions

The field of this compound derivatives presents a promising, yet largely unexplored, area for drug discovery. Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives by modifying the N-phenyl ring, the butanamide backbone, and by using the bromo and oxo groups as handles for further chemical transformations.

-

Broad-spectrum biological screening: Evaluating the synthesized compounds against a wider panel of bacterial and fungal strains, various cancer cell lines, and a diverse set of enzymes to identify new biological activities.

-

Mechanism of action studies: For active compounds, conducting in-depth studies to understand their molecular targets and the signaling pathways they modulate.

-

Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

Conclusion

While the current body of literature on the biological activities of this compound derivatives is limited, the existing data provides a compelling rationale for further investigation. The versatility of the core scaffold, coupled with the demonstrated antibacterial and enzyme-inhibiting potential of a related derivative, underscores the promise of this compound class in the development of novel therapeutic agents. This technical guide serves as a starting point for researchers and drug development professionals to explore the untapped potential of these intriguing molecules.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical inhibition method for alkaline phosphatase isoenzymes in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of alkaline phosphatase activity and inhibition with fluorescent hydroxyapatite nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Synthesis of 4-Bromo-3-oxo-N-phenylbutanamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic methodologies for 4-Bromo-3-oxo-N-phenylbutanamide, a key intermediate in various chemical syntheses.[1][2] This document outlines established experimental protocols, presents quantitative data in a comparative format, and visualizes a primary synthetic pathway.

Introduction

This compound, also known as 4-bromoacetoacetanilide, is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals, organic pigments, dyes, and photosensitive materials.[2] Its molecular structure features multiple reactive sites, including a bromine atom that is a good leaving group for nucleophilic substitution, and ketone and amide functionalities that can undergo various transformations.[1] This multifaceted reactivity makes it a valuable building block in the construction of more complex molecules, particularly heterocyclic compounds.[1]

Physicochemical Properties

| Property | Value |

| CAS Number | 1205-74-9 |

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 256.1 g/mol |

| Density | 1.544 g/cm³ |

| Boiling Point | 437.3ºC at 760 mmHg |

| Flash Point | 218.3ºC |

(Data compiled from various chemical databases)[1]

Synthetic Routes

Two primary and well-documented synthetic routes for this compound are the bromination of acetoacetanilide and a method starting from diketene. A less detailed "traditional" method has also been reported.

Route 1: Bromination of Acetoacetanilide

This is a common and direct method for the synthesis of this compound.

References

γ-Bromoacetoacetanilide: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Bromoacetoacetanilide, a versatile chemical intermediate, holds a significant position in the synthesis of a wide array of heterocyclic compounds, many of which are of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and history of γ-Bromoacetoacetanilide, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the construction of complex molecular architectures. Spectroscopic data, where available, are presented to aid in its characterization. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.

Introduction

γ-Bromoacetoacetanilide, systematically named 4-bromo-3-oxo-N-phenylbutanamide, is a reactive organic compound characterized by a bromoacetyl group attached to an anilide moiety. The presence of multiple reactive sites—the α-bromoketone and the β-dicarbonyl system—makes it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of heterocyclic rings. Its utility as a building block in the preparation of pharmacologically relevant scaffolds underscores its importance in the field of drug discovery.

Discovery and History

The precise first synthesis and report of γ-Bromoacetoacetanilide are not prominently documented in readily available historical chemical literature. However, its preparation is a logical extension of the well-established chemistry of acetoacetanilide, a compound known since the late 19th century. The bromination of active methylene compounds, such as the one present in acetoacetanilide, is a fundamental and widely practiced organic transformation.

A notable and frequently cited method for the synthesis of γ-Bromoacetoacetanilide is described in U.S. Patent 4,845,122. While this patent, filed in the late 1980s, may not represent the initial discovery, it provides a standardized and reliable protocol that has been referenced in subsequent chemical literature and databases. The historical development of its synthesis is intrinsically linked to the broader exploration of α-halogenated carbonyl compounds as key intermediates in organic synthesis.

Physicochemical Properties

A summary of the known quantitative data for γ-Bromoacetoacetanilide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1205-74-9 | |

| Molecular Formula | C₁₀H₁₀BrNO₂ | |

| Molecular Weight | 256.10 g/mol | |

| Melting Point | 130-132 °C | [1] |

| Synonyms | This compound, 4-Bromo-3-oxobutyranilide, 4-Bromoacetoacetanilide, ω-Bromoacetoacetanilide | [2] |

Experimental Protocols

Synthesis of γ-Bromoacetoacetanilide

The following protocol is adapted from the procedure described in U.S. Patent 4,845,122 and reported on PrepChem.com[1].

Reaction Scheme:

Figure 1. Synthesis of γ-Bromoacetoacetanilide.

Materials:

-

Acetoacetanilide (4.0 g, 22.57 mmol)

-

Bromine (1.16 ml, 22.59 mmol)

-

Glacial Acetic Acid (29 ml)

-

Iodine (a small crystal)

-

Ice-cold water

-

Ethanol (for crystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve acetoacetanilide (4.0 g) in 12 ml of glacial acetic acid.

-

Prepare a solution of bromine (1.16 ml) in 17 ml of glacial acetic acid containing a small crystal of iodine.

-

Slowly add the bromine solution to the acetoacetanilide solution over a period of 2.5 hours at room temperature. Maintain the temperature by cooling with cold water as needed.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 3 hours.

-

Pour the reaction mixture into 100 ml of ice-cold water.

-

Filter the crude solid product that precipitates.

-

Recrystallize the crude product from ethanol to yield pure 4-bromoacetoacetanilide (3.30 g)[1].

Spectroscopic Characterization (Predicted)

While specific experimental spectra for γ-Bromoacetoacetanilide are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum of γ-Bromoacetoacetanilide is expected to show the following signals:

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.0-7.6 ppm, integrating to 5 protons.

-

Amide Proton (NH): A broad singlet around 8.5-9.5 ppm, integrating to 1 proton. The chemical shift can be highly dependent on the solvent and concentration.

-

Methylene Protons (CH₂Br): A singlet around 4.0-4.5 ppm, integrating to 2 protons. The electronegative bromine atom will cause a significant downfield shift.

-

Methylene Protons (COCH₂CO): A singlet around 3.6-4.0 ppm, integrating to 2 protons. These protons are part of the active methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following key resonances:

-

Carbonyl Carbons (C=O): Two signals in the downfield region, typically between 160-200 ppm. The ketone carbonyl is expected to be more downfield than the amide carbonyl.

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of 120-140 ppm.

-

Methylene Carbon (CH₂Br): A signal around 30-40 ppm.

-

Methylene Carbon (COCH₂CO): A signal around 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of γ-Bromoacetoacetanilide should display characteristic absorption bands for its functional groups:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1660-1680 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) for γ-Bromoacetoacetanilide would be expected at m/z 255 and 257 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of a bromine radical (M-79/81), loss of the bromoacetyl group, and cleavage of the amide bond.

Applications in Drug Development

γ-Bromoacetoacetanilide is a key intermediate in the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

Synthesis of Thiazole Derivatives